3-(piperidin-2-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one
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Overview
Description
3-(piperidin-2-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-2-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves the reaction of quinazolinone derivatives with piperidine. One common method includes the use of a quinazolinone precursor, which is reacted with piperidine under controlled conditions to yield the desired product. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-2-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups to the piperidine ring.
Scientific Research Applications
3-(piperidin-2-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(piperidin-2-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2-Piperidinylmethyl)-1H-indole: Shares a similar piperidine moiety but differs in the core structure.
4-(piperidin-2-ylmethyl)morpholine: Contains a piperidine ring but with a morpholine core.
Uniqueness
3-(piperidin-2-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-(piperidin-2-ylmethyl)-1,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C14H19N3O/c18-14-16-13-7-2-1-5-11(13)9-17(14)10-12-6-3-4-8-15-12/h1-2,5,7,12,15H,3-4,6,8-10H2,(H,16,18) |
InChI Key |
GIBMUUCURRFUOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CN2CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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